molecular formula C11H10ClNO2S B13496448 Methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate

Methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate

Cat. No.: B13496448
M. Wt: 255.72 g/mol
InChI Key: FLIHFKNANQAWMV-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methyl ester group and a chloro-substituted benzothiazole ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate can be achieved through several synthetic pathways. One common method involves the reaction of 2-chloro-1,3-benzothiazole with methyl acrylate under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the benzothiazole ring attacks the acrylate, forming the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate is unique due to its combination of a chloro-substituted benzothiazole ring and a methyl ester group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.72 g/mol

IUPAC Name

methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate

InChI

InChI=1S/C11H10ClNO2S/c1-15-10(14)5-3-7-2-4-8-9(6-7)16-11(12)13-8/h2,4,6H,3,5H2,1H3

InChI Key

FLIHFKNANQAWMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC2=C(C=C1)N=C(S2)Cl

Origin of Product

United States

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